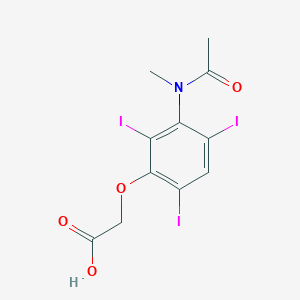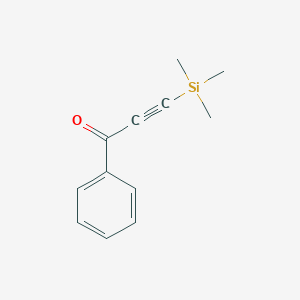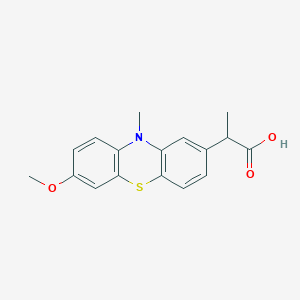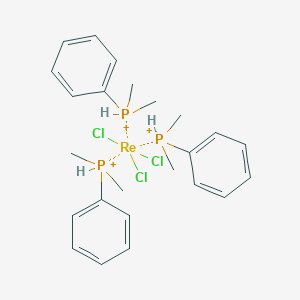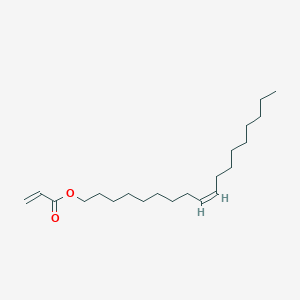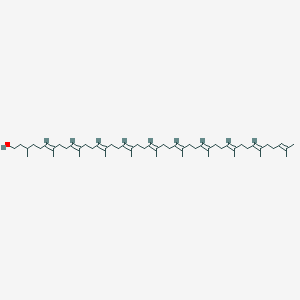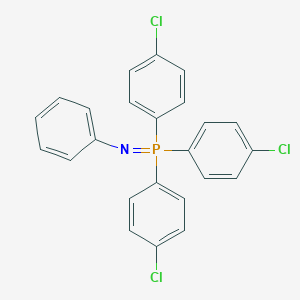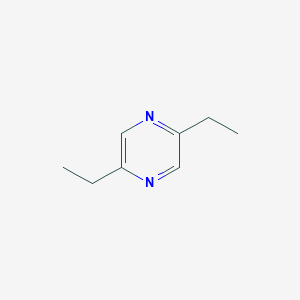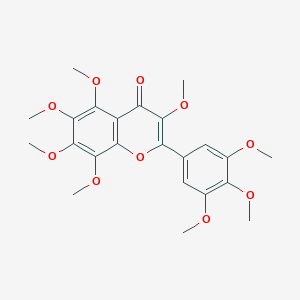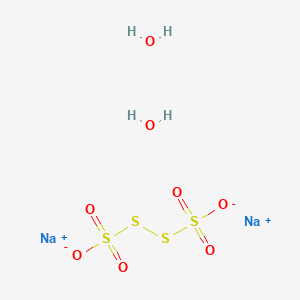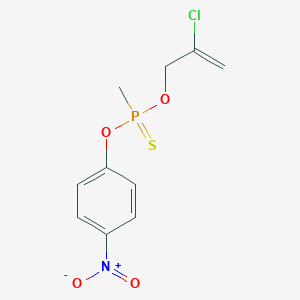
Phosphonothioic acid, methyl-, O-(2-chloro-2-propenyl) O-(4-nitrophenyl) ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphonothioic acid, methyl-, O-(2-chloro-2-propenyl) O-(4-nitrophenyl) ester, also known as methyl parathion, is an organophosphorus insecticide widely used in agriculture to control pests. Its chemical formula is C8H10ClNO5PS, and it is a white crystalline solid with a melting point of 67-68°C. Methyl parathion is a highly toxic compound that can cause serious health problems if ingested or inhaled. Therefore, it is important to understand its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Mécanisme D'action
Methyl parathion acts as an acetylcholinesterase inhibitor, which means it blocks the breakdown of acetylcholine, a neurotransmitter that is essential for nerve impulse transmission. This leads to an accumulation of acetylcholine in the synaptic cleft, causing overstimulation of the nervous system and ultimately leading to paralysis and death of the insect.
Effets Biochimiques Et Physiologiques
Methyl parathion can have harmful effects on humans and animals if ingested or inhaled. It can cause symptoms such as nausea, vomiting, diarrhea, headache, dizziness, and respiratory distress. Long-term exposure can lead to neurological damage, cancer, and reproductive disorders. Therefore, it is important to handle Phosphonothioic acid, methyl-, O-(2-chloro-2-propenyl) O-(4-nitrophenyl) ester parathion with caution and follow safety guidelines.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl parathion is a widely used insecticide in agriculture and is readily available for research purposes. It has been used as a model compound to study the effects of organophosphorus insecticides on non-target organisms. However, its high toxicity and potential health risks limit its use in laboratory experiments, and safer alternatives should be considered.
Orientations Futures
Future research should focus on developing safer and more effective alternatives to Phosphonothioic acid, methyl-, O-(2-chloro-2-propenyl) O-(4-nitrophenyl) ester parathion. This could include the development of new insecticides that target specific pests while minimizing harm to non-target organisms. Additionally, research could explore the use of biological control methods such as natural enemies and pheromone traps to reduce the reliance on chemical insecticides. Finally, research could investigate the potential of integrated pest management strategies that combine different control methods to achieve sustainable pest control.
In conclusion, Phosphonothioic acid, methyl-, O-(2-chloro-2-propenyl) O-(4-nitrophenyl) ester parathion is a highly toxic insecticide that has been widely used in agriculture to control pests. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed. It is important to handle Phosphonothioic acid, methyl-, O-(2-chloro-2-propenyl) O-(4-nitrophenyl) ester parathion with caution and follow safety guidelines to minimize health risks to humans and animals. Future research should focus on developing safer and more effective alternatives to Phosphonothioic acid, methyl-, O-(2-chloro-2-propenyl) O-(4-nitrophenyl) ester parathion and exploring sustainable pest control methods.
Méthodes De Synthèse
Methyl parathion can be synthesized by reacting O-ethyl O-(4-nitrophenyl) phosphorothioate with 2-chloro-2-propenyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds via an S-alkylation mechanism, where the thiolate anion attacks the alkyl halide to form a new carbon-sulfur bond.
Applications De Recherche Scientifique
Methyl parathion has been extensively studied for its insecticidal properties and its effects on non-target organisms. It has been used to control a wide range of pests such as aphids, mites, and thrips. However, its use has also been associated with environmental contamination and health risks to humans and animals. Therefore, research has focused on developing safer and more effective alternatives to Phosphonothioic acid, methyl-, O-(2-chloro-2-propenyl) O-(4-nitrophenyl) ester parathion.
Propriétés
Numéro CAS |
14667-53-9 |
|---|---|
Nom du produit |
Phosphonothioic acid, methyl-, O-(2-chloro-2-propenyl) O-(4-nitrophenyl) ester |
Formule moléculaire |
C10H11ClNO4PS |
Poids moléculaire |
307.69 g/mol |
Nom IUPAC |
2-chloroprop-2-enoxy-methyl-(4-nitrophenoxy)-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C10H11ClNO4PS/c1-8(11)7-15-17(2,18)16-10-5-3-9(4-6-10)12(13)14/h3-6H,1,7H2,2H3 |
Clé InChI |
RXANTKIKQXIXAB-UHFFFAOYSA-N |
SMILES |
CP(=S)(OCC(=C)Cl)OC1=CC=C(C=C1)[N+](=O)[O-] |
SMILES canonique |
CP(=S)(OCC(=C)Cl)OC1=CC=C(C=C1)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



